molecular formula C14H16F2N2O3 B6641249 N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide

货号 B6641249
分子量: 298.28 g/mol
InChI 键: DDMLSOCPVROYLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide, also known as DAA-1106, is a novel compound that has gained attention in the field of neuroscience research due to its potential therapeutic applications.

作用机制

The PBR is a transmembrane protein that is primarily located in the outer mitochondrial membrane of cells. It plays a role in various physiological processes such as cholesterol transport, apoptosis, and immune response. N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide binds to the PBR with high affinity and specificity, leading to increased uptake of the compound in activated microglia and astrocytes. This allows for visualization of neuroinflammation in vivo.
Biochemical and Physiological Effects
Studies have shown that N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide is well-tolerated and has low toxicity in animal models. It has been shown to selectively bind to the PBR in the brain, with minimal binding to other receptors. N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide has also been shown to have a long half-life in the brain, making it suitable for PET imaging studies.

实验室实验的优点和局限性

The advantages of using N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide as a PET imaging agent include its high affinity and specificity for the PBR, its ability to selectively bind to activated microglia and astrocytes, and its long half-life in the brain. However, one limitation is that the PBR is also expressed in peripheral tissues, which may lead to non-specific binding and reduced specificity for neuroinflammation. Additionally, N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide is a relatively new compound, and further studies are needed to fully understand its potential applications and limitations.

未来方向

For N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide research include exploring its potential as a diagnostic tool for neuroinflammatory diseases, as well as investigating its therapeutic potential. Studies have shown that PBR ligands have anti-inflammatory and neuroprotective effects, and N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide may have similar properties. Additionally, further studies are needed to optimize the PET imaging protocol for N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide and to compare its efficacy to other PBR ligands.
Conclusion
In conclusion, N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide is a promising compound for PET imaging studies of neuroinflammation and neurodegenerative diseases. Its high affinity and specificity for the PBR, as well as its long half-life in the brain, make it a valuable tool for studying these conditions. However, further research is needed to fully understand its potential applications and limitations.

合成方法

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide is synthesized by reacting 2,6-difluorobenzylamine with ethyl 3-oxo-3-(3-hydroxyazetidin-1-yl)propanoate in the presence of a base. The resulting intermediate is then treated with acetic anhydride to obtain the final product.

科学研究应用

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide has been primarily studied for its potential as a positron emission tomography (PET) imaging agent for the central nervous system. PET imaging allows for non-invasive visualization of biological processes in vivo, and N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide has been shown to selectively bind to the peripheral benzodiazepine receptor (PBR), which is upregulated in activated microglia and astrocytes in the brain. This makes N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide a promising tool for studying neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's.

属性

IUPAC Name

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-8(19)17-12(5-13(21)18-6-9(20)7-18)14-10(15)3-2-4-11(14)16/h2-4,9,12,20H,5-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMLSOCPVROYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N1CC(C1)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。